Chitotriose trihydrochloride
Description
Chitotriose trihydrochloride (C₁₈H₃₅N₃O₁₃·3HCl, MW 610.86) is a chitosan oligosaccharide (COS) with a degree of polymerization (DP) of 3, derived from crab shell chitosan with ≥90% deacetylation . It is an orally active compound with notable antioxidant properties, inhibiting hydroxylation of benzoate to salicylate by H₂O₂ in the presence of Cu²⁺ (IC₅₀ = 80 μM) .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H38Cl3N3O13 |
|---|---|
Molecular Weight |
610.9 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;trihydrochloride |
InChI |
InChI=1S/C18H35N3O13.3ClH/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17;;;/h1,5-18,23-30H,2-4,19-21H2;3*1H/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-;;;/m0.../s1 |
InChI Key |
FNHGOGWSTIEJRG-BXCRODNTSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O.Cl.Cl.Cl |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Resin-Mediated Purification
A breakthrough in large-scale production involves synthesizing strongly acidic cation exchange resins. These resins, created by cross-linking styrene and divinylbenzene followed by sulfonation with concentrated sulfuric acid, enable efficient separation of chitotriose from reaction mixtures. Key parameters for resin synthesis include:
| Parameter | Optimal Value | Function |
|---|---|---|
| Water phase pH | Neutral | Stabilizes copolymerization reaction |
| Heating rate | 0.5°C/min | Prevents thermal degradation |
| Sulfonation time | 24 hours | Ensures complete functionalization |
This method achieves a 78–80% yield of this compound with a purity >95%, as validated by HPLC.
Chemo-Enzymatic Synthesis
Enzymatic approaches offer superior regioselectivity compared to chemical methods. A novel chemo-enzymatic strategy utilizes lysozyme-catalyzed transglycosylation of N-acylated chitotrioses. N,N',N"-Tri(monochloro)acetylchitotriose serves as the substrate, which is polymerized into higher-molecular-weight oligomers before N-demonochloroacetylation.
Reaction Optimization
Critical factors influencing enzymatic efficiency include:
- pH : 6.5–7.0 (50 mM potassium phosphate buffer)
- Temperature : 37°C for optimal lysozyme activity
- Substrate concentration : 10 mM N-acylated chitotriose to prevent substrate inhibition
Post-reaction purification via dialysis (14 kDa cutoff) removes unreacted monomers, yielding this compound with a degree of polymerization (dp) >6. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS) confirms oligomer lengths, while ¹H NMR verifies structural integrity.
Large-Scale Production Techniques
Industrial-scale synthesis demands cost-effective and reproducible methods. A patented approach combines acid hydrolysis with resin-based purification, achieving kilogram-scale production. The process flow comprises:
- Chitin pretreatment : 10 g shrimp chitin powder in 100 mL HCl (37%) hydrolyzed for 30 minutes.
- Neutralization : Dilution with 2 L chilled water to precipitate colloidal chitin.
- Filtration : Lab coat clothing material (LCCM) filters acidic slurry, reducing equipment costs by 40% compared to centrifugation.
- Resin chromatography : Strongly acidic cation exchange resin separates chitotriose from chitobiose and longer oligomers.
Economic and Operational Advantages
- Resin reusability : >50 cycles without significant efficiency loss.
- Yield : 1.2 kg this compound per 10 kg chitin input.
- Purity : 98.5% by weight, meeting pharmaceutical-grade standards.
Purification and Characterization
Post-synthesis purification ensures the removal of byproducts such as acetic acid and residual monomers. Ammonium sulfate ((NH₄)₂SO₄) precipitation at 4,032 × g for 30 minutes effectively isolates this compound from enzymatic reaction mixtures. Subsequent dialysis against distilled water for 48 hours eliminates salts and low-molecular-weight impurities.
Chemical Reactions Analysis
Types of Reactions: Chitotriose (trihydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the hydroxylation of benzoate to salicylate by hydrogen peroxide in the presence of copper ions (Cu2+) .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of copper ions (Cu2+).
Reduction: Common reducing agents such as sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) for ion exchange processes.
Major Products Formed: The major products formed from these reactions include various derivatives of chitotriose, such as chitobiose and other chitooligosaccharides .
Scientific Research Applications
Chitotriose (trihydrochloride) has a wide range of scientific research applications:
Mechanism of Action
Chitotriose (trihydrochloride) exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Inhibits the hydroxylation of benzoate to salicylate by hydrogen peroxide in the presence of copper ions (Cu2+), with an IC50 value of 80 μM.
Antitumor Activity: Enhances the antitumor activity of doxorubicin by promoting its entry into cell nuclei and inducing morphological changes in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chitotriose trihydrochloride belongs to a family of chitosan oligosaccharides differing in DP and hydrochloride content. Below is a detailed comparison with its analogs:
Structural and Physicochemical Properties
| Compound (DP) | Molecular Formula | Molecular Weight (Da) | Purity | CAS Number |
|---|---|---|---|---|
| Chitobiose dihydrochloride (DP2) | C₁₂H₂₄N₂O₈·2HCl | 413.25 | ≥98% | 577-76-4 |
| This compound (DP3) | C₁₈H₃₅N₃O₁₃·3HCl | 610.86 | ≥98% | 41708-93-4 |
| Chitotetraose tetrahydrochloride (DP4) | C₂₄H₄₆N₄O₁₈·4HCl | 808.48 | ≥98% | 117399-50-5 |
| Chitopentaose pentahydrochloride (DP5) | C₃₀H₅₇N₅O₂₃·5HCl | 1006.1 | ≥97% | 35061-50-7 |
- Key Observations :
- Molecular weight increases linearly with DP due to additional glucosamine units and HCl groups .
- Higher DPs (e.g., DP5–DP10) show reduced purity (e.g., Chitohexaose: 96%) due to synthesis complexity .
- Chitotriose’s intermediate DP balances solubility and bioactivity, making it more versatile than higher DPs in experimental settings .
Biological Activity
Chitotriose trihydrochloride, a chitooligosaccharide derived from chitin, has garnered attention for its diverse biological activities. This article explores its biological properties, including antioxidant, anti-diabetic, anti-tumor, and antimicrobial activities, supported by research findings and case studies.
- Molecular Formula : C₁₈H₃₅N₃O₁₃
- Molecular Weight : 610.86 g/mol
- CAS Number : 117436-78-9
- Melting Point : 255 °C
- Purity : ≥93.0% (by HPLC)
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have shown that it effectively scavenges hydroxyl radicals, which are harmful reactive oxygen species (ROS). In comparison with other chitooligosaccharides, chitotriose demonstrated a stronger ability to neutralize these radicals, making it a potential candidate for health supplements aimed at oxidative stress mitigation .
| Chitooligosaccharide | Hydroxyl Radical Scavenging Activity |
|---|---|
| Chitobiose | Moderate |
| Chitotriose | Strong |
| Chitotetraose | Weak |
2. Anti-Diabetic Activity
Chitotriose has been investigated for its α-glucosidase inhibitory activity, which is crucial in managing postprandial blood glucose levels. Research indicates that chitooligosaccharides with lower degrees of polymerization exhibit varying degrees of inhibition against α-glucosidase. While chitotriose's activity is less potent than that of acarbose, it still shows promise as a dietary supplement for diabetes management .
| Compound | IC50 Value (mM) |
|---|---|
| Acarbose | 0.1638 |
| Chitotriose | 17.75 |
| S-TU-COS | 11.84 |
3. Anti-Tumor Activity
Recent studies have highlighted the potential of chitotriose in inhibiting tumor growth and metastasis. For instance, in murine models, chitooligosaccharides demonstrated significant anti-tumor effects against solid tumors. The mechanism appears to involve the modulation of immune responses and direct cytotoxic effects on tumor cells .
Case Study : In a study involving mice with induced tumors, administration of chitooligosaccharides resulted in a marked reduction in tumor size and metastasis rates compared to control groups.
4. Antimicrobial Activity
Chitotriose also exhibits antimicrobial properties, particularly against pathogenic bacteria such as Staphylococcus aureus. The effectiveness of chitooligosaccharides as antimicrobial agents increases with the degree of polymerization; however, even chitotriose has shown notable activity against certain strains .
The biological activities of chitotriose can be attributed to several mechanisms:
- Radical Scavenging : By donating electrons to free radicals, chitotriose mitigates oxidative damage.
- Enzyme Inhibition : It competes with substrates for binding sites on enzymes like α-glucosidase.
- Immune Modulation : Enhances immune responses against tumors through cytokine modulation.
Q & A
Q. What are the recommended methods for synthesizing high-purity Chitotriose Trihydrochloride in laboratory settings?
this compound can be synthesized via enzymatic hydrolysis of chitosan using specific chitosanases, followed by purification via cation-exchange chromatography. Key steps include:
- Enzymatic hydrolysis : Use a chitosanase to degrade chitosan, monitored by TLC to determine reaction endpoints .
- Purification : Separate chitotriose using a cation-exchange resin (e.g., QY-H003) with stepwise elution using HCl (1.25–1.55 mol/L), achieving >96% purity .
- Validation : Confirm purity via HPLC (recovery rates ~95%) and structural integrity via FT-IR and ¹H-NMR .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
A multi-technique approach is critical:
- HPLC : Quantify purity (e.g., 98.06% for chitobiose, 96.00% for chitotriose) using hydrophilic interaction chromatography .
- TLC : Monitor enzymatic hydrolysis progress and product homogeneity .
- Spectroscopy : FT-IR confirms functional groups (e.g., amine and hydroxyl peaks), while ¹H-NMR validates oligosaccharide sequence .
- Mass spectrometry : Use high-resolution MS (e.g., ESI-MS) for molecular weight verification (C₁₈H₃₅N₃O₁₃·3HCl; MW 610.86) .
Q. What are the key solubility and stability considerations for this compound in aqueous solutions?
- Solubility : Highly soluble in water due to hydrochloride salt formation; solubility decreases in organic solvents like ethanol .
- Stability : Degrades under prolonged exposure to heat (>40°C) or acidic/alkaline conditions. Store at -20°C in desiccated form to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers address discrepancies in bioactivity data of this compound across different experimental models?
Contradictions often arise from variations in oligosaccharide purity, structural heterogeneity, or model-specific interactions. Mitigation strategies include:
- Standardized protocols : Use HPLC-validated batches (≥98% purity) to minimize batch-to-batch variability .
- Model calibration : Compare in vitro (e.g., macrophage assays) and in vivo (e.g., murine models) bioactivity using dose-response curves to identify threshold effects .
- Mechanistic studies : Pair bioactivity assays with structural analyses (e.g., molecular docking) to link specific oligosaccharide conformations to observed effects .
Q. What experimental strategies are effective in isolating this compound from complex biological matrices for in vivo studies?
Isolation requires tailored extraction and cleanup:
- Solid-phase extraction (SPE) : Use mixed-mode cation-exchange SPE cartridges to capture chitotriose from serum or tissue homogenates .
- Ultrafiltration : Employ 3-kDa centrifugal filters to separate low-molecular-weight oligosaccharides from proteins .
- LC-MS/MS : Quantify chitotriose in biological samples using multiple reaction monitoring (MRM) for high specificity .
Q. In comparative studies with other chitooligosaccharides, what parameters should be prioritized to assess the functional specificity of this compound?
Focus on structural and functional benchmarks:
- Degree of polymerization (DP) : Compare bioactivity of DP3 (chitotriose) with DP2 (chitobiose) or DP4 (chitotetraose) to assess chain-length dependence .
- Charge density : Evaluate the impact of hydrochloride salt formation on solubility and receptor binding vs. non-salt forms .
- Biological endpoints : Measure immune modulation (e.g., cytokine secretion) or antimicrobial activity using standardized assays to isolate DP3-specific effects .
Methodological Guidance
-
Data Presentation : Use tables to summarize purity, yield, and bioactivity data (e.g., Table 1).
Table 1. Synthesis and Characterization of this compoundParameter Value/Method Reference Purity (HPLC) ≥98% Recovery Rate 95.53% Molecular Formula C₁₈H₃₅N₃O₁₃·3HCl -
Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and data reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
